![molecular formula C14H14N4O2 B181516 N-[2-(pyridine-4-carbonylamino)ethyl]pyridine-4-carboxamide CAS No. 6631-22-7](/img/structure/B181516.png)
N-[2-(pyridine-4-carbonylamino)ethyl]pyridine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(pyridine-4-carbonylamino)ethyl]pyridine-4-carboxamide, commonly known as 4-PEPA, is a novel positive allosteric modulator of the AMPA receptor. This compound has gained significant attention in the scientific community due to its potential therapeutic applications in the treatment of various neurological disorders.
作用机制
4-PEPA acts as a positive allosteric modulator of the AMPA receptor, which is a type of glutamate receptor that is important for synaptic plasticity and memory formation. By binding to a specific site on the receptor, 4-PEPA enhances the activity of the receptor and increases the flow of calcium ions into the cell, leading to increased synaptic transmission and improved cognitive function.
Biochemical and Physiological Effects:
In addition to its cognitive-enhancing effects, 4-PEPA has been found to have a number of other biochemical and physiological effects. It has been shown to increase the production of brain-derived neurotrophic factor (BDNF), a protein that is important for the growth and survival of neurons. Additionally, 4-PEPA has been found to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases such as multiple sclerosis.
实验室实验的优点和局限性
One of the advantages of 4-PEPA is its specificity for the AMPA receptor, which reduces the likelihood of off-target effects. Additionally, 4-PEPA is relatively easy to synthesize and has good pharmacokinetic properties. However, one limitation of 4-PEPA is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental contexts.
未来方向
There are a number of potential future directions for research on 4-PEPA. One area of interest is the development of more potent and selective positive allosteric modulators of the AMPA receptor. Additionally, further studies are needed to determine the long-term safety and efficacy of 4-PEPA in humans. Finally, 4-PEPA may have potential applications in the treatment of other neurological disorders beyond those currently being studied.
合成方法
The synthesis of 4-PEPA involves the reaction of 4-pyridinecarboxylic acid with ethyl chloroformate to form ethyl 4-pyridinecarboxylate. This intermediate is then reacted with 2-aminopropionitrile to form N-(2-cyanomethyl)pyridine-4-carboxamide. Finally, the compound is treated with hydrazine to form N-[2-(pyridine-4-carbonylamino)ethyl]pyridine-4-carboxamide.
科学研究应用
4-PEPA has been extensively studied in the context of neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. It has been shown to enhance cognitive function and memory in animal models of these diseases. Additionally, 4-PEPA has been found to have antidepressant effects and may be useful in the treatment of depression.
属性
CAS 编号 |
6631-22-7 |
|---|---|
分子式 |
C14H14N4O2 |
分子量 |
270.29 g/mol |
IUPAC 名称 |
N-[2-(pyridine-4-carbonylamino)ethyl]pyridine-4-carboxamide |
InChI |
InChI=1S/C14H14N4O2/c19-13(11-1-5-15-6-2-11)17-9-10-18-14(20)12-3-7-16-8-4-12/h1-8H,9-10H2,(H,17,19)(H,18,20) |
InChI 键 |
VZUZYYMFEBYFMP-UHFFFAOYSA-N |
SMILES |
C1=CN=CC=C1C(=O)NCCNC(=O)C2=CC=NC=C2 |
规范 SMILES |
C1=CN=CC=C1C(=O)NCCNC(=O)C2=CC=NC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Furo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B181433.png)
![Ethyl 7-methoxyimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B181434.png)
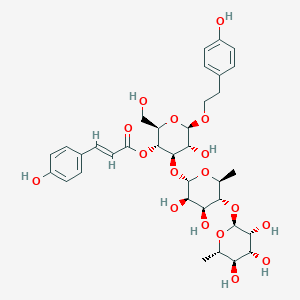

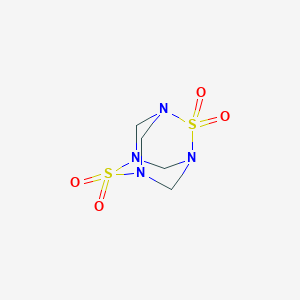
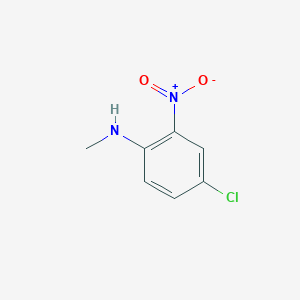

![4-[(2-Methylpiperidin-1-yl)sulfonyl]aniline](/img/structure/B181448.png)
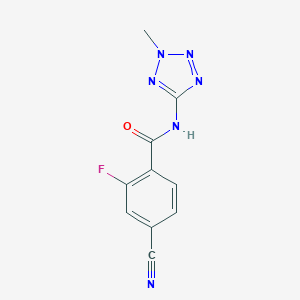
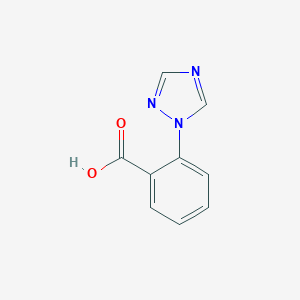
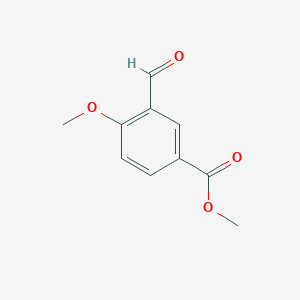

![6-[2-(Trifluoromethoxy)phenyl]nicotinic Acid](/img/structure/B181464.png)
![N,N'-[(1R,2R)-1,2-Diphenyl-1,2-ethanediyl]bis[2-diphenylphosphinobenzamide]](/img/structure/B181466.png)